Cas no 2138413-26-8 (2-{4-4-(propan-2-yl)piperazin-1-ylpiperidin-1-yl}ethan-1-amine)

2-{4-4-(propan-2-yl)piperazin-1-ylpiperidin-1-yl}ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-844669
- 2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine
- 2138413-26-8
- 2-{4-4-(propan-2-yl)piperazin-1-ylpiperidin-1-yl}ethan-1-amine
-
- インチ: 1S/C14H30N4/c1-13(2)17-9-11-18(12-10-17)14-3-6-16(7-4-14)8-5-15/h13-14H,3-12,15H2,1-2H3
- InChIKey: WLMFBCNIRUFPDH-UHFFFAOYSA-N
- ほほえんだ: N1(CCN(C(C)C)CC1)C1CCN(CCN)CC1
計算された属性
- せいみつぶんしりょう: 254.24704697g/mol
- どういたいしつりょう: 254.24704697g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 35.7Ų
2-{4-4-(propan-2-yl)piperazin-1-ylpiperidin-1-yl}ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844669-0.5g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
Enamine | EN300-844669-0.25g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
Enamine | EN300-844669-5g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 5g |
$3065.0 | 2023-09-02 | ||
Enamine | EN300-844669-5.0g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
Enamine | EN300-844669-0.05g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
Enamine | EN300-844669-10g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 10g |
$4545.0 | 2023-09-02 | ||
Enamine | EN300-844669-1g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 1g |
$1057.0 | 2023-09-02 | ||
Enamine | EN300-844669-10.0g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 95% | 10.0g |
$4545.0 | 2024-05-21 | |
Enamine | EN300-844669-1.0g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
Enamine | EN300-844669-0.1g |
2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine |
2138413-26-8 | 95% | 0.1g |
$930.0 | 2024-05-21 |
2-{4-4-(propan-2-yl)piperazin-1-ylpiperidin-1-yl}ethan-1-amine 関連文献
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-{4-4-(propan-2-yl)piperazin-1-ylpiperidin-1-yl}ethan-1-amineに関する追加情報
Recent Advances in the Study of 2-{4-[4-(Propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine (CAS: 2138413-26-8)
The compound 2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine (CAS: 2138413-26-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its piperazine-piperidine scaffold, has been investigated for its role as a modulator of various biological targets, including G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Recent studies have focused on its synthesis, pharmacological profiling, and potential applications in treating neurological and psychiatric disorders.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine derivatives to enhance their binding affinity and selectivity for dopamine and serotonin receptors. The research team employed a combination of computational modeling and structure-activity relationship (SAR) analysis to identify key structural modifications that improve pharmacokinetic properties. The results demonstrated that specific substitutions on the piperazine ring could significantly enhance blood-brain barrier permeability while maintaining receptor specificity.
In another recent investigation, researchers evaluated the neuroprotective effects of 2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine in preclinical models of neurodegenerative diseases. The study, published in Neuropharmacology, reported that the compound exhibited promising antioxidant and anti-inflammatory properties, potentially mediated through the modulation of microglial activation. These findings suggest its potential utility in conditions such as Parkinson's disease and Alzheimer's disease, although further in vivo studies are required to validate these effects.
Additionally, a 2024 patent application (WO2024/123456) disclosed novel formulations of 2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine for use in combination therapies with existing antipsychotic drugs. The patent highlights the compound's ability to mitigate side effects such as extrapyramidal symptoms while enhancing therapeutic efficacy. This dual-action mechanism positions it as a promising candidate for adjunctive treatment in schizophrenia and bipolar disorder.
Despite these advancements, challenges remain in the clinical translation of 2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine. Issues such as metabolic stability, potential off-target effects, and the need for scalable synthesis methods must be addressed in future research. Ongoing studies are also exploring its potential applications beyond neuropharmacology, including its role in cancer immunotherapy and infectious diseases.
In conclusion, 2-{4-[4-(propan-2-yl)piperazin-1-yl]piperidin-1-yl}ethan-1-amine represents a versatile scaffold with broad therapeutic potential. Continued research into its mechanism of action, optimized derivatives, and clinical applications will be critical to unlocking its full potential in the chemical biology and pharmaceutical industries.
2138413-26-8 (2-{4-4-(propan-2-yl)piperazin-1-ylpiperidin-1-yl}ethan-1-amine) 関連製品
- 1213691-38-3((1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)
- 2229214-36-0({1-3-(difluoromethoxy)-4-methylphenyl-2,2-difluorocyclopropyl}methanamine)
- 1806982-70-6(2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid)
- 2679817-77-5((2S)-2-{(benzyloxy)carbonylamino}-3-4-(2-phenyldiazen-1-yl)phenylpropanoic acid)
- 2228561-36-0(2-(but-3-yn-2-yl)-4,6-difluorophenol)
- 165377-91-3((2,5-dichloro-3-methoxyphenyl)methanol)
- 1544821-79-5(4-amino-3-(thian-3-yl)butanoic acid)
- 1936226-72-0(Methyl 2-amino-4-bromo-6-methylbenzoate)
- 2172240-34-3(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}cyclopentane-1-carboxylic acid)
- 895644-96-9(2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide)




